Dichloro(4-chlorobutyl)methylsilane
Description
Dichloro(4-chlorobutyl)methylsilane (CAS 18145-84-1) is an organosilicon compound with the molecular formula C₅H₁₀Cl₃Si and a molecular weight of ~204.44 g/mol. Structurally, it features a methyl group, a 4-chlorobutyl chain, and two reactive chlorine atoms bonded to a silicon center . This compound is primarily used as a precursor in silicone chemistry, where its dual chlorine substituents enable crosslinking or functionalization in polymer synthesis. The 4-chlorobutyl chain introduces hydrophobicity and flexibility, distinguishing it from simpler chlorinated silanes.
Properties
CAS No. |
1591-21-5 |
|---|---|
Molecular Formula |
C5H11Cl3Si |
Molecular Weight |
205.6 g/mol |
IUPAC Name |
dichloro-(4-chlorobutyl)-methylsilane |
InChI |
InChI=1S/C5H11Cl3Si/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 |
InChI Key |
GBSIYTILHVLXDE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCCCl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(4-chlorobutyl)methylsilane can be synthesized through the reaction of methyltrichlorosilane with 1,4-dichlorobutane. The reaction typically occurs in the presence of a catalyst such as aluminum chloride at elevated temperatures. The general reaction scheme is as follows:
CH3SiCl3+ClCH2CH2CH2CH2Cl→CH3SiCl2(CH2CH2CH2CH2Cl)+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is distilled to achieve high purity. The process is optimized to minimize by-products and maximize yield .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid. This reaction is highly exothermic and requires careful control.
Reduction: It can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Aluminum chloride, zinc chloride.
Solvents: Anhydrous solvents such as toluene or dichloromethane.
Major Products:
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
Dichloro(4-chlorobutyl)methylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Material Science: Employed in the production of silicon-based polymers and resins.
Pharmaceuticals: Acts as an intermediate in the synthesis of silicon-containing drugs.
Agriculture: Used in the synthesis of agrochemicals and pesticides
Mechanism of Action
The reactivity of dichloro(4-chlorobutyl)methylsilane is primarily due to the presence of silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to substitution reactions. The compound can also undergo hydrolysis, where water molecules attack the silicon atom, resulting in the formation of silanols and hydrochloric acid. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key attributes of Dichloro(4-chlorobutyl)methylsilane and its analogs, followed by a detailed analysis:
Reactivity and Hydrolysis
- This compound : The 4-chlorobutyl chain sterically hinders the silicon center, likely slowing hydrolysis compared to smaller analogs like DC(CM)MS (which reacts violently with water due to its chloromethyl group) . The longer aliphatic chain may also enhance solubility in organic solvents.
- Methyldichlorosilane and dimethyldichlorosilane : These simpler silanes hydrolyze rapidly to form siloxane networks, making them foundational in silicone manufacturing .
- Phenylmethyldichlorosilane : The phenyl group stabilizes the silicon center via resonance, reducing hydrolysis rates and enabling controlled polymerization .
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